

# I-CBP112 Mechanism of Action in Leukemia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

I-CBP112 is a potent and selective small-molecule inhibitor that targets the bromodomains of the CREB-binding protein (CBP) and p300, two closely related and critical histone acetyltransferases (HATs) that function as transcriptional co-activators. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the aberrant function of CBP/p300 is linked to the maintenance of a malignant phenotype characterized by uncontrolled self-renewal and differentiation arrest. I-CBP112 acts as an acetyl-lysine competitive inhibitor, disrupting the "reader" function of the CBP/p300 bromodomain, which is essential for recognizing acetylated histone tails and recruiting transcriptional machinery to key gene loci. This disruption leads to the transcriptional repression of oncogenic programs, impairing the clonogenic growth of leukemia cells and inducing differentiation. Notably, I-CBP112 demonstrates synergistic activity with other anti-leukemic agents, including BET bromodomain inhibitors and conventional chemotherapy, presenting a promising new therapeutic strategy.

#### **Core Mechanism of Action**

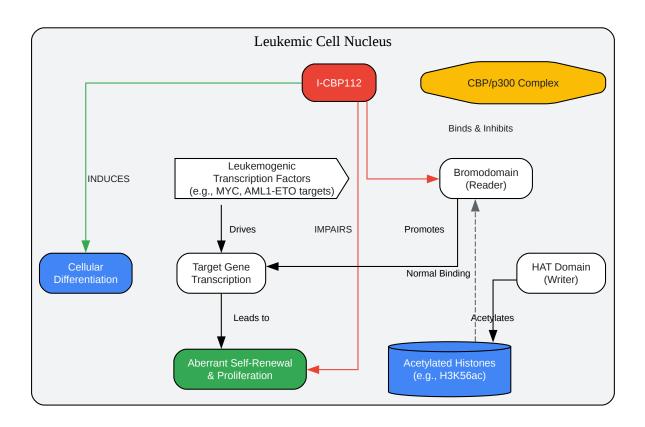
**I-CBP112** functions primarily by competitively binding to the acetyl-lysine binding pocket within the bromodomains of CBP and p300.[1][2] This action prevents these proteins from recognizing and binding to acetylated lysine residues on histone tails and other proteins, a critical step in the activation of gene transcription.[1] By inhibiting this reader function, **I-CBP112** effectively



displaces the CBP/p300 co-activator complexes from chromatin at specific gene promoters, leading to the downregulation of target genes essential for leukemogenesis.[1][3]

CBP/p300 are frequently implicated in leukemia through chromosomal translocations (e.g., MLL-CBP) or as essential co-activators for oncogenic fusion proteins like AML1-ETO.[1][3] These oncoproteins drive aberrant self-renewal programs. **I-CBP112**'s mechanism directly counters this by impairing the clonogenic growth and leukemia-initiating potential of cancer cells while promoting cellular differentiation.[3][4]

An interesting and complex aspect of **I-CBP112**'s mechanism is its potential to allosterically activate the histone acetyltransferase (HAT) domain of CBP/p300 on nucleosomal substrates, even while inhibiting the bromodomain.[5] This suggests that **I-CBP112**'s effects on transcription are nuanced and context-dependent, potentially involving a reprogramming of the epigenome beyond simple inhibition.





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Caption: Core mechanism of I-CBP112 in leukemia cells.

## **Quantitative Data Summary**

The potency and selectivity of **I-CBP112** have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Parameter	Target	Value	Assay Type	Reference
Binding Affinity (Kd)	CBP Bromodomain	151 nM	Isothermal Titration Calorimetry (ITC)	[6][7]
p300 Bromodomain	167 nM	Isothermal Titration Calorimetry (ITC)	[6][7]	
Inhibitory Activity (IC50)	H3K56ac Displacement from CBP	170 nM	AlphaScreen	[1]
Cellular Activity	G1 Cell Cycle Arrest	Dose-dependent	Flow Cytometry	[3]
Impaired Colony Formation	Dose-dependent (significant at μM range)	Methylcellulose Colony Assay	[3]	
Synergy (Combination Index)	with JQ1 (BETi)	CI < 1	Cell Viability Assay	[3]
with Doxorubicin	CI < 1	Cell Viability Assay	[3]	

# **Synergy with Anti-Leukemic Agents**

A significant feature of **I-CBP112** is its ability to act synergistically with other anticancer agents, enhancing their efficacy and potentially overcoming resistance mechanisms.

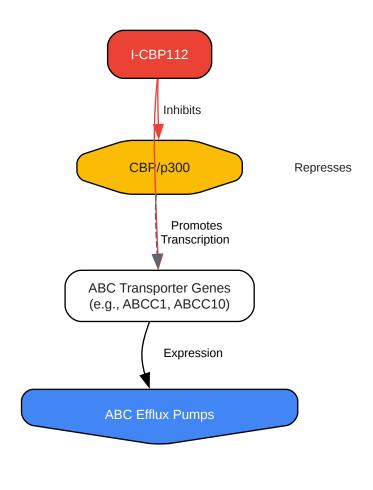


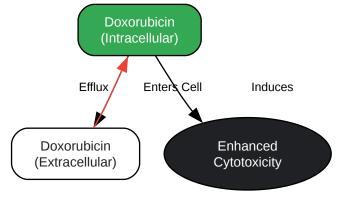
### **Synergy with Doxorubicin**

**I-CBP112** enhances the cytotoxicity of the chemotherapeutic agent doxorubicin.[8] The primary mechanism is the **I-CBP112**-mediated transcriptional repression of genes encoding ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCC10.[4][9][10] These transporters function as efflux pumps that expel chemotherapy drugs from the cancer cell, a common mechanism of multidrug resistance.

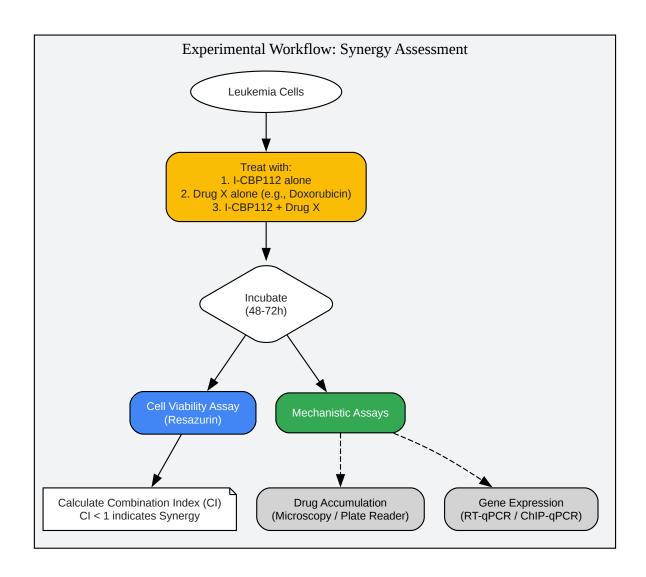
By inhibiting CBP/p300, **I-CBP112** alters the chromatin landscape at the promoters of these ABC transporter genes, leading to reduced H3K4 trimethylation (a mark of active transcription) and recruitment of the lysine-specific demethylase 1 (LSD1).[4][9][10] This results in decreased expression of the efflux pumps, leading to higher intracellular accumulation of doxorubicin and consequently, enhanced cell killing.[4][11]











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#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor—I—CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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